molecular formula C6H4ClN3O4 B165296 2-Chloro-4,6-dinitroaniline CAS No. 3531-19-9

2-Chloro-4,6-dinitroaniline

Cat. No.: B165296
CAS No.: 3531-19-9
M. Wt: 217.57 g/mol
InChI Key: LHRIICYSGQGXSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4,6-dinitroaniline can be synthesized through the chlorination of 2,4-dinitroaniline. One common method involves reacting 2,4-dinitroaniline with potassium chlorate in hydrochloric acid . Another method includes the use of elemental chlorine in water, in the presence of iron (III) chloride .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the chlorination of nitroanilines in hydrochloric acid. This process ensures the production of pure products in good yield while avoiding the accumulation of chlorine during the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-dinitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

    Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as ammonia or amines.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.

Major Products:

    Substitution Reactions: Products include substituted anilines.

    Reduction Reactions: Products include 2-chloro-4,6-diaminoaniline.

Scientific Research Applications

2-Chloro-4,6-dinitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dinitroaniline involves its interaction with biological molecules. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular functions and lead to toxicity .

Comparison with Similar Compounds

  • 2,3-Dinitroaniline
  • 2,4-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline
  • 3,5-Dinitroaniline

Comparison: 2-Chloro-4,6-dinitroaniline is unique due to the presence of both chloro and nitro groups, which influence its reactivity and applications. Compared to other dinitroanilines, the chloro group in this compound enhances its electrophilic properties, making it more reactive in substitution reactions .

Properties

IUPAC Name

2-chloro-4,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRIICYSGQGXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063062
Record name 2-Chloro-4,6-dinitroaniline
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Molecular Weight

217.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3531-19-9
Record name 6-Chloro-2,4-dinitroaniline
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Record name 6-Chloro-2,4-dinitroaniline
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Record name Benzenamine, 2-chloro-4,6-dinitro-
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Record name 2-Chloro-4,6-dinitroaniline
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Record name 2-chloro-4,6-dinitroaniline
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Record name 6-CHLORO-2,4-DINITROANILINE
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Synthesis routes and methods I

Procedure details

183 parts of 2,4-dinitroaniline and 0.15 part of lignosulfonate are suspended in 220 parts of water and the suspension is ground. 800 parts of 32 % hydrochloric acid are charged to a reactor. Then 145 parts of a 33 % solution of sodium chlorate and the aqueous suspension of dinitroaniline obtained by wet grinding are added simultaneously in separate streams at 25° C. to the hydrochloric acid. The chlorate solution is added over 260 minutes and the suspension of dinitroaniline simultaneously over a somewhat shorter time of 240 minutes. The mixture is then allowed to react for 30 minutes. Excess chlorine is expelled and any chlorine residues remaining in the mixture are destroyed by adding a solution of sodium bisulfite. The product is then isolated by filtration, washed until neutral and dried, affording 204 parts of 2-chloro-4,6-dinitroaniline (yield: 94 %). Melting point: 157.5° C. (lit.: 157°-159° C.)
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Synthesis routes and methods II

Procedure details

183 parts of 2,4-dinitroaniline are suspended in 220 parts of water and the suspension is ground. 800 parts of 14.2 % hydrochloric acid are charged to a reactor. The hydrochloric acid may originate from a previous batch and, after isolation of the product, is recycled to the reactor. The aqueous suspension of dinitroaniline and a total of 78 parts of chlorine are then added simultaneously to the hydrochloric acid over 240 minutes, with the addition of dinitroaniline being made over 240 minutes, whereas the chlorine is added for a further 20 minutes, i.e. over a total time of 260 minutes. The batch is allowed to react for 30 minutes and excess chlorine is expelled over a further 30 minutes. The product is then isolated by filtration, washed until neutral and dried, affording 204 parts of 2-chloro-4,6-dinitroaniline, corresponding to a yield of 94 %. Melting point: 157.5° C. (lit. : 157°-159° C.). Analysis of gas chromatography shows that the product has the same retention time as authentic material. Comparable results are obtained by carrying out the reaction at 40° C.
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Synthesis routes and methods III

Procedure details

Once the total amount of 2,4-dinitroaniline and the corresponding amount of chlorine gas--an equimolar amount and c. 10 % excess of this latter--have been added to the hydrochloric acid, the batch is allowed to react for half an hour to 1 hour and then excess chlorine is expelled with nitrogen. The product is isolated by filtration, washed until neutral and dried. The 2-chloro-4,6-dinitroaniline is obtained by this process in a yield of 95 % with a content of less than 0.5 % by weight of unreacted starting material (dinitroaniline).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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